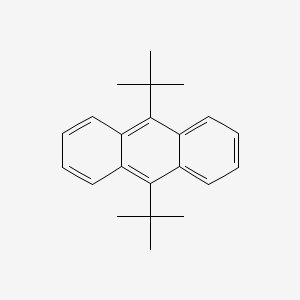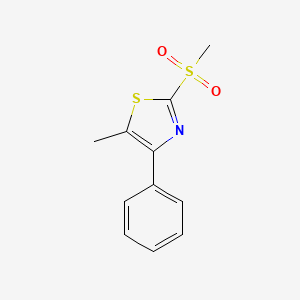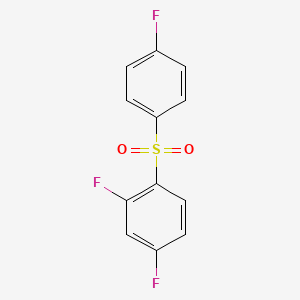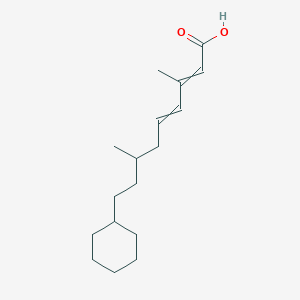
9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid is a chemical compound known for its unique structure and properties. It is a member of the juvenile hormone family of compounds, which are crucial in regulating various biological processes in insects .
Preparation Methods
The synthesis of 9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid involves several steps. One common method includes the hydrolysis of the methyl ester group of juvenile hormone III . This process requires specific reaction conditions, including the use of stannic chloride as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include stannic chloride and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization of the compound in the presence of stannic chloride can lead to the formation of trans- and cis-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used to study reaction mechanisms and pathways In biology, it plays a role in understanding the regulation of biological processes in insectsIndustrially, it can be used in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. As a member of the juvenile hormone family, it regulates various biological processes in insects by binding to specific receptors and influencing gene expression . This regulation is crucial for processes such as development, reproduction, and metabolism.
Comparison with Similar Compounds
9-Cyclohexyl-3,7-dimethylnona-2,4-dienoic acid can be compared with other similar compounds, such as juvenile hormone III and its derivatives . These compounds share similar structures and biological roles but may differ in their specific effects and applications. The uniqueness of this compound lies in its specific structure, which influences its reactivity and interactions with biological targets.
Properties
CAS No. |
65771-96-2 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
9-cyclohexyl-3,7-dimethylnona-2,4-dienoic acid |
InChI |
InChI=1S/C17H28O2/c1-14(7-6-8-15(2)13-17(18)19)11-12-16-9-4-3-5-10-16/h6,8,13-14,16H,3-5,7,9-12H2,1-2H3,(H,18,19) |
InChI Key |
OSRCAZVSJXSKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCCCC1)CC=CC(=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



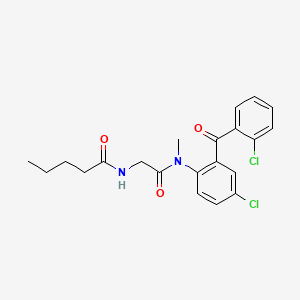
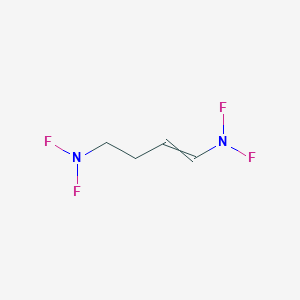
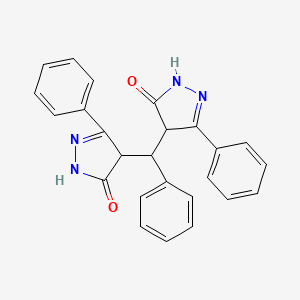
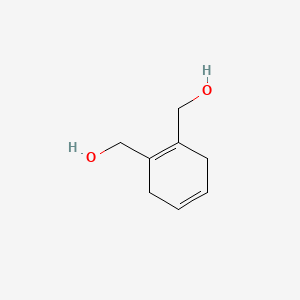
![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)
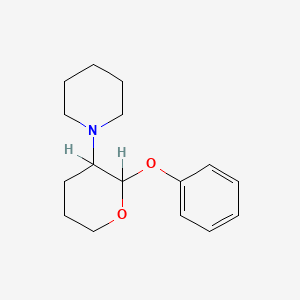

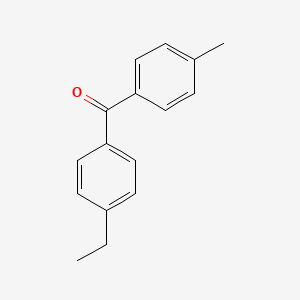
![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)
